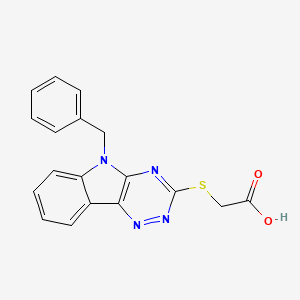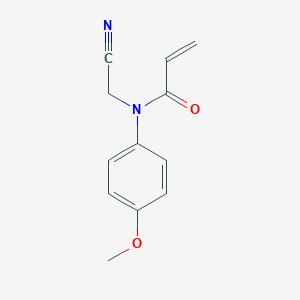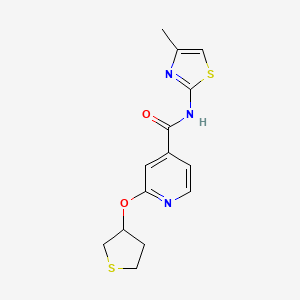![molecular formula C17H17FN2O B2818378 3-(3-fluoro-4-methylphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one CAS No. 2309706-99-6](/img/structure/B2818378.png)
3-(3-fluoro-4-methylphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-fluoro-4-methylphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one, also known as FMPPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. FMPPI belongs to the class of pyrrolopyridine derivatives that have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
Synthesis and Radiolabeling for Imaging
The compound 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a candidate for imaging dopamine D4 receptors, demonstrates the chemical versatility and utility of complex phenyl-pyrrolopyridine structures in the development of radiotracers. Synthesized via electrophilic fluorination, this compound highlights the application of such molecules in neuroscience research, particularly in the visualization and study of neurotransmitter systems via PET imaging (Eskola et al., 2002).
Drug Discovery and Chemical Biology
In drug discovery, structures similar to 3-(3-fluoro-4-methylphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one have been explored for their potential therapeutic benefits. For instance, a virtual screening campaign identified structurally novel compounds active at the 5-HT6 receptor, leading to the discovery of molecules with pro-cognitive properties. This research underscores the compound's relevance in developing new treatments for cognitive impairments and psychiatric disorders (Staroń et al., 2019).
Antitumor and Antimicrobial Activities
The synthetic versatility of pyrrolopyridine and related structures enables their application in antitumor and antimicrobial research. A study on pyrazolo[3,4-b]pyridines under microwave irradiation showcased their antibacterial and antifungal activities, as well as antitumor potential against a liver cell line, demonstrating the broad-spectrum bioactivity of these compounds (El-Borai et al., 2012).
Organic Synthesis and Chemical Engineering
The research into pyrrolopyridines also extends to organic synthesis and chemical engineering, where these compounds serve as intermediates or targets for the development of new synthetic methodologies. A study highlighted the synthesis of pyrrolo[3,4-b]pyridines through a three-component coupling, underscoring the methodological advancements and the utility of such compounds in organic synthesis (Almansa et al., 2008).
Propriétés
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-12-4-5-13(9-15(12)18)6-7-17(21)20-10-14-3-2-8-19-16(14)11-20/h2-5,8-9H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIOCZNPIGCATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC3=C(C2)N=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(4-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2818296.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)
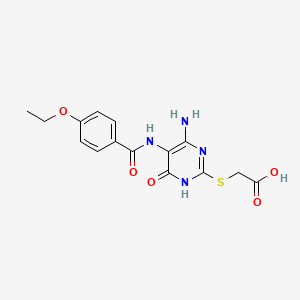
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B2818304.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2818305.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2818306.png)
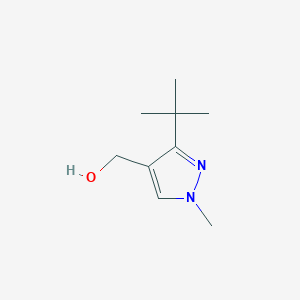
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride](/img/structure/B2818309.png)
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2818311.png)
